7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a six-membered benzoxazine ring fused to a pyrazole moiety, substituted with methoxy groups at the 7-position and 3-methoxyphenyl groups at the 2- and 5-positions. This compound has been investigated for its cholinesterase inhibitory activity, with molecular docking studies suggesting that the six-membered benzoxazine ring enhances binding affinity to butyrylcholinesterase (BuChE, PDB 1P0I) compared to seven-membered analogs . The methoxy substituents likely contribute to electronic and steric interactions with target enzymes, influencing pharmacological activity.
Properties
IUPAC Name |
7-methoxy-2,5-bis(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-9-4-7-16(13-18)21-15-22-20-11-6-12-23(30-3)24(20)31-25(27(22)26-21)17-8-5-10-19(14-17)29-2/h4-14,22,25H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOUKXSTYTVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include methoxy-substituted aromatic compounds and appropriate reagents to form the pyrazolo[1,5-c][1,3]benzoxazine core. Common synthetic routes may involve:
Nitration: of aromatic compounds followed by reduction to amines.
Cyclization: reactions to form the benzoxazine ring.
Methoxylation: steps to introduce methoxy groups at specific positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoxazine ring can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of methoxy-substituted aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets through its methoxy groups and aromatic rings. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Ring Modifications: Benzoxazine vs. Benzoxazepine
The replacement of a seven-membered benzoxazepine ring with a six-membered benzoxazine ring (as in the target compound) reduces molecular volume, improving fit within the BuChE active site. This modification increases binding affinity, as demonstrated by molecular docking studies . In contrast, benzoxazepine derivatives exhibit lower inhibitory potency due to suboptimal steric interactions.
Substituent Effects: Methoxy vs. Halogen/Methyl Groups
- 9-Chloro-2,5-bis(4-methylphenyl)-... (CID 3121819): This analog substitutes methoxy groups with chlorine (electron-withdrawing) and 4-methylphenyl groups (electron-neutral). The 4-methylphenyl groups introduce steric bulk, which may hinder binding compared to the target compound’s 3-methoxyphenyl groups .
- 7,9-Dichloro-2,5-bis(4-methoxyphenyl)-... (CID 303059-68-9):
Dichlorination further elevates lipophilicity, while para-methoxy groups on the phenyl rings alter electronic distribution. The para-substitution may reduce steric strain compared to meta-substitution in the target compound, but the lack of methoxy groups at the 3-position could diminish hydrogen-bonding interactions with BuChE .
Comparative Physicochemical Properties
*LogP values estimated using fragment-based methods.
Cholinesterase Inhibition
The target compound exhibits superior BuChE inhibition (IC50 ~ 0.5 µM) compared to:
- Benzoxazepine analogs (IC50 > 10 µM): Larger ring size reduces binding efficiency .
- Chlorinated analogs (IC50 ~ 2.1 µM): Electron-withdrawing Cl groups disrupt key interactions .
- Thiazolo-pyrimidine derivatives (): These compounds, while active (e.g., 11a: IC50 ~ 1.8 µM), target different enzymes (e.g., acetylcholinesterase) due to structural divergence .
Biological Activity
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from precursors that undergo various transformations including cyclization and functional group modifications.
Key Steps in Synthesis
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazole intermediates.
- Benzoxazine Formation : Subsequent cyclization reactions lead to the formation of the benzoxazine structure.
- Methoxy Substitution : Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
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Cell Viability Studies : In vitro studies have shown that the compound reduces cell viability in several cancer cell lines including Huh7 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (µM) at 24h IC50 (µM) at 48h Huh7 48.22 38.15 MCF-7 Not specified Not specified - Mechanism of Action : The compound appears to inhibit cell migration and invasion by downregulating epithelial-mesenchymal transition (EMT) markers and integrins involved in cell adhesion.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
- Cytokine Inhibition : Inflammatory assays demonstrated a decrease in TNF-alpha and IL-6 levels when cells were treated with the compound.
Antioxidant Effects
Preliminary studies suggest that this benzoxazine derivative possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Study on Hepatocellular Carcinoma
A recent study focused on the effects of this compound on Huh7 cells. The findings included:
- Reduction in Cell Proliferation : Treated cells showed a significant reduction in proliferation compared to untreated controls.
- Altered Cell Cycle Dynamics : Flow cytometry analysis indicated an increase in cells in the G0/G1 phase and a decrease in S phase cells.
Anti-inflammatory Study
Another investigation assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages:
- Cytokine Production : The compound significantly reduced LPS-induced TNF-alpha and IL-6 secretion.
- Mechanistic Insights : Western blot analysis revealed decreased NF-kB activation in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
